Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound with the CAS Number: 1822454-85-2 . It has a molecular weight of 259.71 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14FNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 259.71 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives
This compound is often used as an intermediate in the synthesis of other chemical entities. For instance, it has been used in the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, a compound with relevance in the study of antibacterial fluoroquinolones (Rádl, 1994).
NMR Study of Derivatives
The compound and its derivatives have been analyzed using nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding their structural and electronic properties. A study reported the synthesis and NMR spectra of ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives (Podányi et al., 1996).
Application in Antibacterial Studies
Antibacterial Activity
Some derivatives of this compound have shown promising antibacterial activity. For example, the compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid exhibited significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Synthesis of Antibacterial Agents
The compound has been used in the synthesis of new antibacterial agents, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid, which showed broad antibacterial activity in experimental infections (Goueffon et al., 1981).
Other Applications
In Vitro Biological Activity
Derivatives of this compound have been synthesized and their in vitro biological activities reported. For instance, 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid served as an intermediate for various derivatives with reported biological activities (Ziegler et al., 1988).
Fluorophore Forming Reactions
The compound has been used in the study of fluorophore forming reactions. For example, catecholamines reacted with glyoxylic acid to form strongly fluorescent derivatives, where derivatives of tetrahydroisoquinoline-1-carboxylic acid facilitated the reaction (Svensson et al., 1975).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFYIWOQBKPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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